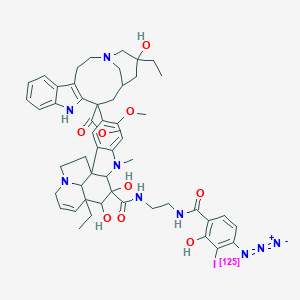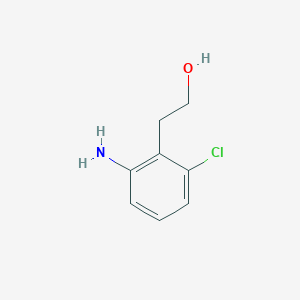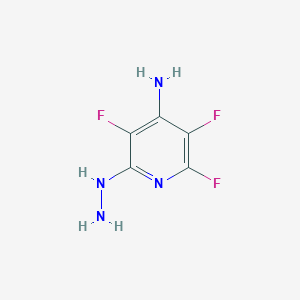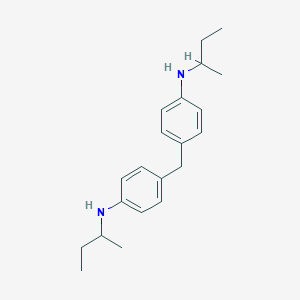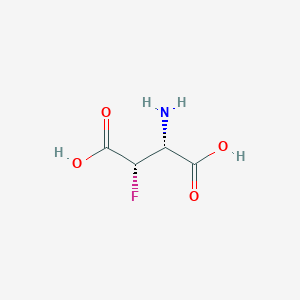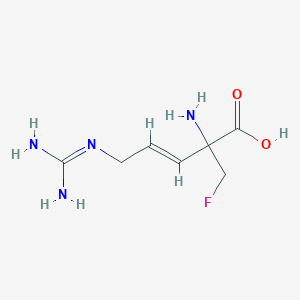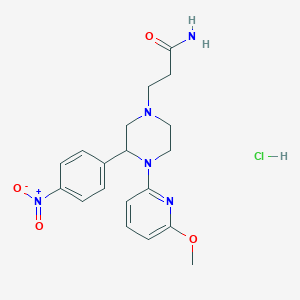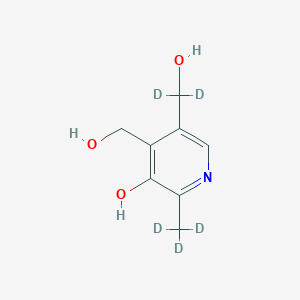
1-(4-Fluorphenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonsäure
Übersicht
Beschreibung
1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid is a useful research compound. Its molecular formula is C15H9FO4 and its molecular weight is 272.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kupplungsreaktionen
“1-(4-Fluorphenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonsäure” könnte potenziell als Reaktant in Kupplungsreaktionen mit Arenediazoniumtetrafluoroboraten, Iodoniumsalzen und Iodanen verwendet werden .
Synthese von biologisch aktiven Terphenylen
Diese Verbindung könnte auch zur Herstellung neuartiger, biologisch aktiver Terphenyle verwendet werden . Terphenyle sind eine Art von Polyphenylverbindungen, die wegen ihrer potenziellen biologischen Aktivitäten untersucht wurden.
Suzuki-Kupplung
Die Suzuki-Kupplung ist eine Art von Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion zwischen einer Organoborverbindung und einem Halogenid, katalysiert durch einen Palladium(0)-Komplex. Angesichts der Anwesenheit einer Boronsäuregruppe in der Verbindung könnte sie potenziell in Suzuki-Kupplungsreaktionen verwendet werden .
Direkte Arylierung
Die Verbindung könnte potenziell in der Pd-katalysierten direkten Arylierung von Pyrazolen mit Phenylboronsäuren verwendet werden . Diese Reaktion ist nützlich für die Synthese von biologisch aktiven Verbindungen.
Mizoroki-Heck- und Suzuki-Miyaura-Kupplungsreaktionen
Aufgrund ihrer strukturellen Ähnlichkeit mit anderen Organoborverbindungen könnte „this compound” potenziell in Mizoroki-Heck- und Suzuki-Miyaura-Kupplungsreaktionen verwendet werden . Diese Reaktionen werden häufig bei der Synthese komplexer organischer Verbindungen eingesetzt.
Cu-katalysierte Petasis-Reaktionen
Diese Verbindung könnte potenziell in Cu-katalysierten Petasis-Reaktionen verwendet werden . Die Petasis-Reaktion ist eine Mehrkomponentenreaktion, die zur Synthese einer Vielzahl organischer Verbindungen verwendet wird.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds containing a fluorophenyl group are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that indole derivatives, which share structural similarities, are known to affect a wide range of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
A compound with a similar structure, 1-(4-fluorophenyl)-1h-pyrazole-4-carboxylic acid, has been reported to have high gastrointestinal absorption and is considered to be bbb permeant . The compound also has a log P value indicating moderate lipophilicity, which could impact its distribution and excretion .
Result of Action
Indole derivatives, which share structural similarities, have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, silver-gold nanoparticles were found to be effective corrosion inhibitors in a 1.0 M HCl solution .
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other fluorophenyl compounds, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the fluorophenyl group, which can form strong bonds with proteins and enzymes due to the high electronegativity of fluorine .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO4/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEKIFWYHHOBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)O)C(=O)O2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433170 | |
| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372941-51-0 | |
| Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

